3-Mercapto-3-methylbutanal
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Overview
Description
3-Mercapto-3-methylbutanal is an organic compound with the molecular formula C5H10OS. It is also known by other names such as 3-Methyl-3-sulfanylbutanal and 3-Mercapto-3-methyl-butyraldehyde . This compound is characterized by the presence of both an aldehyde group and a thiol group, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-3-methylbutanal typically involves the reaction of 3-Mercapto-3-methylbutanol with an oxidizing agent. One common method is the oxidation of 3-Mercapto-3-methylbutanol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, disulfides
Major Products Formed
Oxidation: 3-Mercapto-3-methylbutanoic acid
Reduction: 3-Mercapto-3-methylbutanol
Substitution: Various thioethers and disulfides
Scientific Research Applications
3-Mercapto-3-methylbutanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of flavors and fragrances due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Mercapto-3-methylbutanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Mercapto-3-methylbutanal can be compared with other similar compounds such as:
3-Mercapto-3-methylbutanol: Similar structure but with an alcohol group instead of an aldehyde group.
3-Mercapto-3-methyl-2-pentanone: Contains a ketone group instead of an aldehyde group.
4-Mercapto-4-methyl-2-pentanone: Another ketone-containing compound with a similar thiol group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
3-methyl-3-sulfanylbutanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,7)3-4-6/h4,7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGAWTZRCJEVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308805-43-8 |
Source
|
Record name | 3-Mercapto-3-methylbutanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308805438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-MERCAPTO-3-METHYLBUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNZ006442E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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